2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
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Overview
Description
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with an ethylsulfanyl group and a methoxy-nitrophenylmethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of ortho-phenylenediamine with 4-methoxy-3-nitrobenzaldehyde in the presence of a reducing agent like sodium metabisulfite . The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yield, scalable processes. These methods may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield . The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various nucleophiles at the methoxy position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity . The ethylsulfanyl and methoxy-nitrophenylmethyl groups may enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzimidazole: Exhibits antiviral and anti-inflammatory properties.
2-Substituted Benzimidazoles: A broad class of compounds with diverse pharmacological activities.
Uniqueness
2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . The presence of the ethylsulfanyl group and the methoxy-nitrophenylmethyl group distinguishes it from other benzimidazole derivatives, potentially leading to novel applications and therapeutic benefits .
Properties
IUPAC Name |
2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKBIISIYYZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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